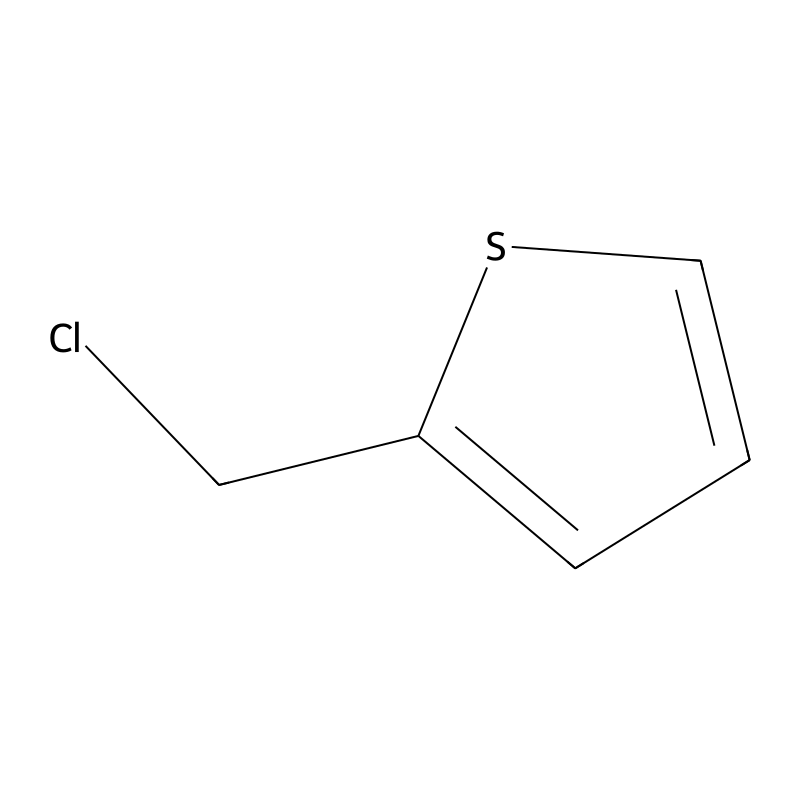2-(Chloromethyl)thiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures involve the heterocyclization of various substrates .
- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Outcomes: Improved resistance to corrosion in various materials .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Outcomes: Development of advanced organic semiconductors .
- Thiophene derivatives are used in the fabrication of OFETs .
- Outcomes: Improved performance of OFETs .
Medicinal Chemistry
Industrial Chemistry and Material Science
Organic Semiconductors
Organic Field-Effect Transistors (OFETs)
Organic Light-Emitting Diodes (OLEDs)
- Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
- Outcomes: Provides anti-inflammatory effects .
- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Outcomes: Provides anesthetic effects in dental procedures .
Nonsteroidal Anti-Inflammatory Drug
Dental Anesthetic
Synthesis of Specific Compounds
- Thiophene derivatives have been reported to have anti-psychotic properties .
- Outcomes: Provides anti-psychotic effects .
- Thiophene derivatives have been reported to have anti-arrhythmic properties .
- Outcomes: Provides anti-arrhythmic effects .
- Thiophene derivatives have been reported to have anti-anxiety properties .
- Outcomes: Provides anti-anxiety effects .
Anti-psychotic Drugs
Anti-arrhythmic Drugs
Anti-anxiety Drugs
Anti-fungal Drugs
2-(Chloromethyl)thiophene is an organic compound with the molecular formula and a CAS number of 765-50-4. It appears as a colorless to pale yellow liquid with a pungent odor and is known for its strong irritant properties on mucous membranes and skin . The compound is structurally characterized by a thiophene ring substituted with a chloromethyl group at the second position, making it a member of the thiophene family of compounds.
2-(Chloromethyl)thiophene itself is not known to have a specific mechanism of action in biological systems. However, its reactivity, particularly the chloromethyl group, can potentially alkylate biomolecules upon contact, leading to cell death or disruption of biological processes. This is why the compound is considered hazardous.
2-(Chloromethyl)thiophene is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
- Reactions with Grignard Reagents: It can react with Grignard reagents to form alcohols or other functionalized thiophenes .
- Polymerization: The compound has a tendency to polymerize under certain conditions, which can lead to complex mixtures of products .
Several methods exist for synthesizing 2-(Chloromethyl)thiophene:
- Chloromethylation of Thiophene:
- This method involves treating thiophene with formaldehyde and hydrochloric acid. The reaction typically occurs at temperatures between and to optimize yield while minimizing side products .
- A typical reaction setup includes mixing thiophene with a keto-containing compound in an acidic medium, followed by the introduction of hydrogen chloride gas.
- Alternative Synthesis Using Thiophen-2-ylmethanol:
2-(Chloromethyl)thiophene has several applications, particularly in:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceuticals: Its derivatives may have potential uses in drug development due to the biological activity associated with thiophene-based compounds.
- Material Science: The compound may be explored for use in polymers or as a building block for functional materials.
Interaction studies involving 2-(Chloromethyl)thiophene primarily focus on its reactivity with nucleophiles and electrophiles. For instance, it can form stable complexes with various amines, which could be significant for developing new materials or drugs. Detailed kinetic studies on these interactions could provide insights into its potential applications in medicinal chemistry.
Several compounds share structural similarities with 2-(Chloromethyl)thiophene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophene | C4H4S | Parent compound; lacks chloromethyl group |
| 2-Methylthiophene | C5H6S | Contains a methyl group instead of chloromethyl |
| 3-Chloromethylthiophene | C5H5ClS | Chlorine at the third position; different reactivity |
| 2-(Bromomethyl)thiophene | C5H5BrS | Bromine substituent; different electrophilic properties |
The presence of the chloromethyl group in 2-(Chloromethyl)thiophene distinguishes it from these similar compounds, particularly regarding its reactivity patterns and potential applications in synthesis and medicinal chemistry.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








